5-Acetyl-2,4-dimethylthiazole

描述

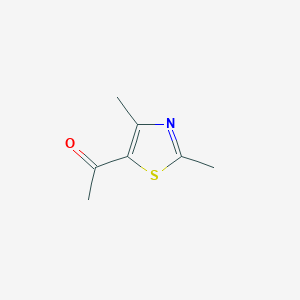

Structure

3D Structure

属性

IUPAC Name |

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQOKWQUTLNKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047680 | |

| Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless to pale yellow liquid; slightly sulferous, meaty, nutty odour | |

| Record name | 2,4-Dimethyl-5-acetylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

228.00 to 230.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Acetyl-2,4-dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 5-Acetyl-2,4-dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dimethyl-5-acetylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.147-1.152 | |

| Record name | 2,4-Dimethyl-5-acetylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

38205-60-6 | |

| Record name | 5-Acetyl-2,4-dimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38205-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-5-acetylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038205606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dimethylthiazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-5-ACETYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD36FU2WGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Acetyl-2,4-dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Computational Chemistry and Spectroscopic Characterization of 5 Acetyl 2,4 Dimethylthiazole

Quantum Chemical Investigations and Theoretical Modeling

Theoretical studies employing quantum chemical calculations have been instrumental in understanding the molecular characteristics of 5-Acetyl-2,4-dimethylthiazole. These computational methods provide deep insights into the molecule's structure, stability, and electronic properties.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has been a primary tool for investigating this compound. scielo.org.mx Researchers have utilized specific functionals, such as Becke-3-Lee-Yang-Parr (B3LYP) and HSEH1PBE, paired with the LanL2DZ basis set, to perform these calculations. scielo.org.mx These methods are chosen for their reliability in predicting the molecular geometry and electronic behavior of such heterocyclic compounds. scielo.org.mxsmf.mx All calculations were reportedly carried out using the Gaussian 09 program package. scielo.org.mx

DFT calculations have been used to determine the optimized molecular structure of this compound in its ground state. scielo.org.mx The analysis provides precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, within the thiazole (B1198619) ring, the C1=N5 double bond and the C2-N5 single bond were calculated to have specific lengths, confirming the structural integrity of the heterocyclic core. scielo.org.mx

Table 1: Selected Calculated Bond Lengths for this compound

| Bond | B3LYP/LanL2DZ (Å) | HSEH1PBE/LanL2DZ (Å) |

|---|---|---|

| C1=N5 | 1.3203 | 1.3171 |

| C2-N5 | 1.4025 | 1.3952 |

Data sourced from Avcı, et al. scielo.org.mx

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. centralasianstudies.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com

For this compound, the HOMO-LUMO energy gap was calculated to be 4.42 eV at the HSEH1PBE/LanL2DZ level of theory. centralasianstudies.org This relatively large energy gap suggests that the molecule has high stability and that significant energy is required for electronic excitation. centralasianstudies.org This excitation is characterized as a π → π* transition, indicating the movement of an electron from a pi bonding orbital to a pi antibonding orbital. centralasianstudies.org

Table 2: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value not specified in sources |

| LUMO | Value not specified in sources |

| Energy Gap (ΔE) | 4.42 |

Data sourced from Avcı, et al. centralasianstudies.org

Natural Bond Orbital (NBO) analysis provides insight into the intramolecular charge transfer (ICT) and delocalization of electron density within a molecule. mdpi.com This is achieved by studying the interactions between filled (donor) and vacant (acceptor) orbitals and quantifying their stabilization energy, E(2).

Table 3: Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) at B3LYP | E(2) (kcal/mol) at HSEH1PBE |

|---|---|---|---|

| n(S4) | π*(C1-N5) | 27.47 | 26.74 |

E(2) estimates the stabilization energy from donor-acceptor interactions. Data sourced from Avcı, et al. scielo.org.mx

Molecular Electrostatic Potential (MEP) maps are used to visualize the electronic charge distribution of a molecule and to predict sites for electrophilic and nucleophilic attack. mdpi.com The MEP surface displays regions of varying electron density, typically color-coded where red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas). For molecules similar to this compound, MEP analysis reveals that negative regions are often localized over electronegative atoms like oxygen and nitrogen, making them susceptible to electrophilic attack. mdpi.com Conversely, positive regions are typically found around hydrogen atoms, marking them as sites for nucleophilic attack. mdpi.com

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in photonic technologies. mdpi.com The NLO response of a molecule is related to its polarizability (α) and first-order hyperpolarizability (β). DFT calculations are employed to predict these properties. Organic molecules with high polarizability, significant electron delocalization, and a low HOMO-LUMO energy gap often exhibit enhanced NLO activity. mdpi.com Theoretical calculations for this compound have been performed to determine its NLO properties, providing a basis for evaluating its potential in this area. scielo.org.mxsmf.mx

Advanced Spectroscopic Characterization Techniques

The structural and electronic properties of this compound have been elucidated using a combination of experimental spectroscopy and theoretical calculations, primarily employing Density Functional Theory (DFT). scielo.org.mxsmf.mx These methods offer deep insights into the molecule's behavior and characteristics.

Vibrational spectroscopy, specifically Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying functional groups and understanding the bonding within a molecule. For this compound, which consists of 19 atoms, there are 51 fundamental vibrational modes. scielo.org.mxresearchgate.net The experimental FT-IR spectrum has been recorded and compared with theoretical spectra simulated using DFT calculations at the B3LYP and HSEH1PBE levels of theory with the LanL2DZ basis set. scielo.org.mxsmf.mx

The experimental spectrum was obtained from a sample prepared as a KBr pellet. scielo.org.mx A strong correlation is observed between the experimental FT-IR spectrum and the computationally simulated spectra, validating the accuracy of the theoretical models. scielo.org.mxresearchgate.net For instance, the characteristic carbonyl (C=O) stretching vibration is experimentally observed as a very strong band at 1670.35 cm⁻¹. researchgate.net The calculated values for this mode were 1560.83 cm⁻¹ (B3LYP) and 1595.54 cm⁻¹ (HSEH1PBE). researchgate.net Other significant experimental bands include C-N stretching modes at 1446.61 cm⁻¹ and 1269.52 cm⁻¹, and a strong S-C stretching mode at 667.37 cm⁻¹. researchgate.net

To accurately assign the observed vibrational bands to specific molecular motions, Potential Energy Distribution (PED) and Total Energy Distribution (TED) analyses are employed. scielo.org.mx These computational methods quantify the contribution of different internal coordinates (like stretching, bending, or twisting) to each vibrational mode. The assignments for this compound were performed using the VEDA 4 program based on TED analysis. scielo.org.mx

This detailed analysis allows for a precise understanding of the molecule's dynamics. For example, the PED analysis confirms the assignment of the band at 1670.35 cm⁻¹ to the C=O stretching mode, which is coupled with ν(C-C) stretching vibrations. researchgate.net Similarly, other bands are assigned to specific stretching (ν), in-plane bending (β), out-of-plane bending (γ), and twisting (τ) motions within the molecule. scielo.org.mx

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound This table is interactive and allows for sorting and searching.

| Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Calculated (HSEH1PBE) (cm⁻¹) | Assignment (ν: stretching, β: in-plane bending) |

|---|---|---|---|

| 1670.35 | 1560.83 | 1595.54 | ν(C=O) + ν(C-C) |

| 1446.61 | 1444.87 | 1448.45 | ν(C-N) |

| 1269.52 | 1223.73 | 1252.40 | ν(C-N) |

| 667.37 | 667.11 | 678.55 | ν(S-C) |

Data sourced from Avcı et al. (2019). scielo.org.mxresearchgate.net

The surrounding medium can influence the vibrational frequencies of a molecule. While experimental FT-IR data for this compound is primarily reported in the solid state (KBr pellet), computational studies have explored the impact of solvents. scielo.org.mx Theoretical vibrational spectra have been simulated in the gas phase and in a solvent environment (chloroform) using a conductor-like polarizable continuum model (CPCM). scielo.org.mx Comparing the calculated frequencies between the gas phase and the chloroform (B151607) solvent provides insight into intermolecular interactions and their effect on the molecule's vibrational modes. These calculations generally show shifts in frequency and intensity for certain bands, particularly those involving polar functional groups like the acetyl group, upon moving from the gas phase to a solvent.

The electronic transitions of this compound have been investigated using UV-Vis spectroscopy and Time-Dependent Density Functional Theory (TD-DFT). scielo.org.mxsmf.mx TD-DFT calculations are used to predict the electronic absorption spectra and help in the assignment of the observed absorption bands. scielo.org.mx These calculations were performed for the molecule in the gas phase and in chloroform, showing good agreement with experimental findings. scielo.org.mxcentralasianstudies.org

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands when the polarity of the solvent is changed. ijcce.ac.irijcce.ac.irnih.gov This effect provides valuable information about the electronic ground and excited states of the molecule. The UV-Vis spectrum of this compound was experimentally recorded in three solvents of differing polarity: chloroform (CHCl₃), ethanol (B145695) (C₂H₅OH), and N,N-dimethylformamide (DMF). scielo.org.mx

The study revealed a shift in the maximum absorption wavelength (λmax) as the solvent polarity changed, indicating solvatochromic behavior. scielo.org.mx This shift can provide information on the nature of the electronic transition and the change in the dipole moment of the molecule upon excitation. jetir.org

Table 2: Experimental UV-Vis Absorption Maxima (λmax) of this compound in Different Solvents This table is interactive and allows for sorting and searching.

| Solvent | λmax (nm) |

|---|---|

| Chloroform | 285 |

| Ethanol | 285 |

| N,N-dimethylformamide | 285 |

Data sourced from Avcı et al. (2019). scielo.org.mxresearchgate.net

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule. centralasianstudies.org For this compound, theoretical ¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Including Atomic Orbital (GIAO) method. scielo.org.mx These calculations were performed for the molecule in the gas phase and in a chloroform (CHCl₃) solvent based on the optimized molecular geometry. scielo.org.mxcentralasianstudies.org The computed chemical shifts provide a basis for assigning the signals in an experimental spectrum and further confirming the molecular structure.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in Chloroform This table is interactive and allows for sorting and searching.

| Atom | Calculated Shift (B3LYP) (ppm) | Calculated Shift (HSEH1PBE) (ppm) |

|---|---|---|

| ¹H NMR | ||

| C(2)-CH₃ | 2.53 | 2.56 |

| C(4)-CH₃ | 2.55 | 2.59 |

| Acetyl-CH₃ | 2.45 | 2.48 |

| ¹³C NMR | ||

| C2 | 164.71 | 165.41 |

| C4 | 154.51 | 155.15 |

| C5 | 125.10 | 125.14 |

| C6 (C=O) | 190.21 | 190.87 |

| C(2)-CH₃ | 18.81 | 18.89 |

| C(4)-CH₃ | 16.51 | 16.59 |

| C8 (Acetyl-CH₃) | 29.23 | 29.41 |

Data sourced from Avcı et al. (2019). scielo.org.mxcentralasianstudies.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Chloroform |

| Ethanol |

| N,N-dimethylformamide |

| Carbon Disulfide |

| Malononitrile |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Gauge-Including Atomic Orbital (GIAO) Method for Chemical Shift Calculations

The determination of the molecular structure of heterocyclic compounds through spectroscopic techniques is a cornerstone of modern chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides profound insights into the chemical environment of atoms within a molecule. centralasianstudies.org To complement and verify experimental findings, computational methods are widely employed. The Gauge-Including Atomic Orbital (GIAO) method is a powerful and reliable quantum chemical approach for calculating NMR chemical shifts. centralasianstudies.orgimist.ma

In the study of this compound, the GIAO method has been utilized to predict both ¹H and ¹³C NMR chemical shifts. centralasianstudies.orgscielo.org.mx These calculations are typically performed after the molecule's geometry has been optimized using Density Functional Theory (DFT) methods, such as B3LYP and HSEH1PBE, with a specified basis set like LanL2DZ. scielo.org.mxsmf.mx The GIAO approach is known to provide accurate predictions of molecular geometries and isotropic chemical shift analyses. centralasianstudies.org

For this compound, theoretical ¹H and ¹³C NMR chemical shifts were calculated in both the gas phase and in a chloroform (CHCl₃) solvent environment. centralasianstudies.orgscielo.org.mx The results obtained from these quantum chemical calculations have shown good agreement with experimental spectral data, thereby providing a reliable assignment for the NMR spectra of the molecule. scielo.org.mxsmf.mx This correlation between theoretical and experimental values underscores the utility of the GIAO/DFT approach in accurately characterizing the magnetic properties of such heterocyclic systems. centralasianstudies.orgimist.ma

Below is a table summarizing the calculated NMR chemical shifts for this compound using the GIAO method.

Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using the GIAO method. Data sourced from studies utilizing B3LYP and HSEH1PBE levels of theory. centralasianstudies.orgscielo.org.mx

| Atom No. | Group | Experimental (in CDCl₃) | Calculated (in Gas Phase - B3LYP) | Calculated (in CHCl₃ - B3LYP) | Calculated (in Gas Phase - HSEH1PBE) | Calculated (in CHCl₃ - HSEH1PBE) |

| ¹H NMR | ||||||

| H6, H7, H8 | CH₃ (C4) | 2.43 | 2.19 | 2.22 | 2.15 | 2.18 |

| H9, H10, H11 | CH₃ (C2) | 2.69 | 2.45 | 2.49 | 2.42 | 2.46 |

| H12,H13,H14 | CH₃ (Acetyl) | 2.55 | 2.37 | 2.42 | 2.34 | 2.39 |

| ¹³C NMR | ||||||

| C1 | C4-CH₃ | 16.5 | 18.06 | 18.42 | 18.42 | 18.79 |

| C2 | C2-CH₃ | 18.9 | 20.37 | 20.73 | 20.69 | 21.05 |

| C3 | C-Acetyl | 29.4 | 30.55 | 30.82 | 30.73 | 31.02 |

| C4 | C4 (ring) | 148.6 | 151.72 | 152.88 | 152.37 | 153.53 |

| C5 | C5 (ring) | 125.6 | 126.98 | 128.23 | 127.83 | 129.06 |

| C15 | C2 (ring) | 164.7 | 168.01 | 169.19 | 168.82 | 170.01 |

| C16 | C=O | 191.0 | 195.91 | 197.66 | 196.41 | 198.19 |

Solvent Effects on NMR Chemical Shifts

The chemical shifts observed in NMR spectroscopy can be significantly influenced by the solvent in which the sample is dissolved. unn.edu.ng Factors such as the solvent's polarity, dielectric constant, and its ability to form intermolecular interactions (like hydrogen bonds) can alter the electronic environment of the nuclei in the solute molecule, leading to changes in their resonance frequencies. unn.edu.ngjetir.orgpitt.edu

Computational studies on this compound have explored these solvent effects by performing calculations in both the gas phase (an environment devoid of solvent interactions) and in a simulated chloroform (CHCl₃) solvent environment. centralasianstudies.orgscielo.org.mx The conductor-like polarizable continuum model (CPCM) is a common method used in conjunction with DFT to simulate the presence of a solvent. scielo.org.mx

By comparing the calculated chemical shifts in the gas phase to those calculated in chloroform, the influence of the solvent can be quantified. scielo.org.mx For this compound, the theoretical values for both ¹H and ¹³C chemical shifts are different in the gas phase versus the chloroform environment, as detailed in the table above. centralasianstudies.orgscielo.org.mx These differences, or "solvation shifts," highlight the role of the solvent in deshielding or shielding specific nuclei within the molecule. Generally, a move from a gas phase to a polar solvent results in observable changes in chemical shift values. unn.edu.ng The good agreement between the shifts calculated in the simulated chloroform solvent and the experimental data recorded in deuterated chloroform (CDCl₃) validates the computational model and confirms the importance of accounting for solvent effects to achieve accurate predictions. scielo.org.mx

Biological and Pharmacological Investigations of 5 Acetyl 2,4 Dimethylthiazole and Its Derivatives

Antimicrobial Activity Studies

5-Acetyl-2,4-dimethylthiazole, a heterocyclic compound, has been the subject of various studies to evaluate its potential as an antimicrobial agent. scielo.org.mxunam.mx Thiazole (B1198619) derivatives, in general, are recognized for their wide range of pharmacological properties, including antimicrobial activities. sci-hub.se

Antibacterial Efficacy and Mechanisms of Action

Research has indicated that this compound possesses antibacterial properties. cymitquimica.com Molecular docking studies have suggested its potential as an antibacterial agent. scielo.org.mxunam.mx The thiazole ring is a key structural feature that contributes to the biological activity of these compounds, enabling interaction with various biological targets.

A significant mechanism of antibacterial action for this compound involves the inhibition of β-Ketoacyl-acyl carrier protein (ACP) synthase III (KAS III), also known as FabH. scielo.org.mxunam.mx FabH is a crucial enzyme that initiates the type II fatty acid synthesis (FAS-II) pathway in bacteria, a pathway essential for their survival. mdpi.comacs.org The inhibition of this enzyme disrupts the production of fatty acids necessary for building bacterial cell membranes.

Molecular docking studies have been performed to investigate the inhibitory effect of this compound on Escherichia coli FabH. scielo.org.mx These computational analyses predict that the compound can bind to the active site of the enzyme, suggesting its potential as a FabH inhibitor. scielo.org.mxjst.go.jp The development of potent FabH inhibitors is an attractive strategy for creating new broad-spectrum antibacterial drugs. acs.org

Interactive Data Table: Molecular Docking of this compound with Bacterial FabH

Below are the predicted binding energies from molecular docking simulations, indicating the potential inhibitory activity against E. coli FabH. Lower binding energy values suggest a more stable interaction between the compound and the enzyme.

| Target Protein | Organism | Predicted Binding Energy (kcal/mol) |

| β-Ketoacyl-acyl carrier protein synthase III (FabH) | Escherichia coli | -5.73 |

Data sourced from molecular docking studies. scielo.org.mx

Antifungal Properties and Potential Applications

Thiazole derivatives have demonstrated notable antifungal properties. smolecule.com For instance, some derivatives have shown efficacy against various fungal strains, highlighting their potential in the development of new antifungal agents. smolecule.com The core thiazole structure is considered a valuable scaffold in the design of novel bioactive compounds with antifungal activity. sci-hub.se While the broader class of thiazoles shows promise, specific studies on the antifungal activity of this compound are an area for further investigation.

Antiviral Investigations

The antiviral potential of thiazole derivatives has been recognized in scientific research. sci-hub.se However, specific investigations focusing on the antiviral properties of this compound are not extensively detailed in the currently available literature.

Antiproliferative and Anticancer Research

In addition to its antimicrobial properties, this compound has been investigated for its potential as an antiproliferative and anticancer agent. scielo.org.mxunam.mx Thiazole-containing compounds have been a focus of medicinal chemistry due to their significant biological activities, including anticancer effects. sci-hub.se

Mechanisms of Antiproliferative Action

Molecular docking studies have suggested that this compound has the potential to be used as an antiproliferative agent. scielo.org.mxunam.mx One of the proposed mechanisms for its anticancer activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). scielo.org.mxsmf.mx VEGFR-2 is a key receptor involved in angiogenesis, the process of forming new blood vessels, which is critical for the growth and spread of cancerous tumors. scielo.org.mx By inhibiting VEGFR-2, this compound may interfere with tumor growth. scielo.org.mx

Interactive Data Table: Molecular Docking of this compound with VEGFR-2

The following table presents the predicted binding energy from molecular docking simulations of this compound with the VEGFR-2 kinase domain.

| Target Protein | Function | Predicted Binding Energy (kcal/mol) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Angiogenesis | -6.55 |

Data sourced from molecular docking studies. scielo.org.mx

The antiproliferative effects of other thiazole derivatives have been linked to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov The inhibition of VEGFR-2 is, therefore, a significant strategy in cancer therapy. nih.gov Several derivatives of this compound have been synthesized and investigated for their potential to inhibit this receptor.

In one study, two series of new thiazole-based analogs were synthesized and evaluated for their inhibitory activity towards VEGFR-2. mdpi.com One of the compounds, designated as 4d , demonstrated notable VEGFR-2 inhibitory activity. mdpi.com Further investigation into its mechanism revealed that it induced cell cycle arrest at the G1 and G2/M phases and promoted apoptosis in cancer cells. mdpi.com

Another study focused on a novel series of thiazole-based derivatives, 11a-f and 12a-f , as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. frontiersin.orgfrontiersin.org The most potent of these compounds, 11d and 11f , exhibited significant dual inhibitory activity. frontiersin.org A selection of these compounds was tested for their ability to inhibit VEGFR-2, showing moderate to good activity with IC₅₀ values ranging from 2.90 to 5.20 µM, although this was less potent than the reference drug Sorafenib (IC₅₀ of 0.17 µM). frontiersin.orgfrontiersin.org

Furthermore, a series of thieno[3,2-d]thiazole and dihydrothiazolo[4,5-d]thiazole derivatives were synthesized and evaluated as multi-targeting kinase inhibitors. nih.gov Two compounds, a pyrazolinyl-thiazolinone derivative (1 ) and a thieno[3,2-d]thiazole derivative (3c ), showed inhibitory activity against VEGFR-2 with IC₅₀ values of 2.470 µM and 2.259 µM, respectively, compared to Sorafenib's IC₅₀ of 1.022 µM. nih.gov

A series of novel (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives (6a–6z ) were also designed and synthesized. acs.org The most potent of these compounds were found to inhibit several key protein kinases, including VEGFR-2. acs.org

Table 1: VEGFR-2 Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Target | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |

| 11d | VEGFR-2 | Moderate to Good | Sorafenib | 0.17 | frontiersin.orgfrontiersin.org |

| 11f | VEGFR-2 | Moderate to Good | Sorafenib | 0.17 | frontiersin.orgfrontiersin.org |

| 1 | VEGFR-2 | 2.470 | Sorafenib | 1.022 | nih.gov |

| 3c | VEGFR-2 | 2.259 | Sorafenib | 1.022 | nih.gov |

Studies on Various Cancer Cell Lines

The cytotoxic effects of this compound and its derivatives have been evaluated against a variety of human cancer cell lines. These studies are crucial in determining the potential of these compounds as anticancer agents.

A series of 5-(2′-indolyl)thiazoles were synthesized and screened for their in vitro cytotoxicity against five human cancer cell lines: breast (BT-474, MCF-7, MDA-MB-231, MDA-MB-157) and colon (HCT-116). nih.gov Compounds 2d–f and 2h from this series showed encouraging anticancer activity, with some demonstrating selectivity towards particular cell lines with IC₅₀ values in the range of 10–30 μM. nih.gov

In another study, new thiazole-coumarin hybrids were evaluated for their cytotoxic effects. rsc.org Compounds 2a, 2b, 6a–c, 8c, and 9f displayed notable activity against the MCF-7 breast cancer cell line, with IC₅₀ values ranging from 6.4 to 20.7 μM. rsc.org Specifically, compound 6a was the most potent against this cell line with an IC₅₀ of 6.4 μM. rsc.org Against the HCT-116 colon cancer cell line, compounds 6b and 2b were the most potent, with IC₅₀ values of 5.9 and 7.2 μM, respectively. rsc.org

The anticancer potential of 2,4,5-trisubstituted thiazole derivatives was investigated against two breast cancer cell lines (MCF-7 and MDA-MB-231) and a human erythroleukemia cell line (K562). nih.gov Compounds 6 and 9 , which feature a phenylureido group at the 2-position and a methyl-carboxylate moiety at the 4-position, showed significant cytotoxicity against all three cell lines. nih.gov Compound 6 was particularly potent against MCF-7, MDA-MB-231, and K562 cells, with IC₅₀ values of 22, 26, and 11 μM, respectively. nih.gov

Furthermore, a study on Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine showed that a Pd(II) complex was potent against A549 (lung cancer) and HCT-116 cell lines, with IC₅₀ values of 60.1 ± 3.45 and 23.8 ± 1.48 μM, respectively. rsc.org However, it was not cytotoxic to MCF-7 and HepG2 (liver cancer) cell lines. rsc.org

Table 2: Cytotoxic Activity of Selected Thiazole Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| 2d-f, 2h | BT-474, MCF-7, MDA-MB-231, MDA-MB-157, HCT-116 | Breast, Colon | 10-30 | nih.gov |

| 6a | MCF-7 | Breast | 6.4 | rsc.org |

| 6b | HCT-116 | Colon | 5.9 | rsc.org |

| 2b | HCT-116 | Colon | 7.2 | rsc.org |

| 6 | MCF-7 | Breast | 22 | nih.gov |

| 6 | MDA-MB-231 | Breast | 26 | nih.gov |

| 6 | K562 | Leukemia | 11 | nih.gov |

| Pd(II) complex | A549 | Lung | 60.1 ± 3.45 | rsc.org |

| Pd(II) complex | HCT-116 | Colon | 23.8 ± 1.48 | rsc.org |

Anti-inflammatory and Analgesic Potential

Thiazole derivatives have been recognized for their potential as anti-inflammatory and analgesic agents. ijpsjournal.comfabad.org.tr The core thiazole structure is a key pharmacophore in the development of new drugs with these properties. fabad.org.tr

Research has led to the synthesis of various thiazole derivatives with the aim of discovering new anti-inflammatory agents. nih.gov In one such study, a series of novel thiazole compounds were synthesized and their anti-inflammatory activity was evaluated. nih.gov The results indicated that these compounds were effective in inhibiting carrageenan-induced edema, a common model for assessing anti-inflammatory effects. nih.gov

Another study focused on the synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as potential anti-inflammatory and analgesic agents. ijpsjournal.com This highlights the ongoing efforts to develop new thiazole-based compounds for the treatment of pain and inflammation. The synthesis of 3-[4-(dimethylamino)-2-(methylamino)thiazol-5-yl]-3-oxopropanoate has been reported, with the compound showing potent anti-inflammatory activity, comparable in efficacy to dexamethasone (B1670325) in some models. sci-hub.se

Other Investigated Biological Activities

Antioxidant Properties

The antioxidant potential of thiazole derivatives has been a subject of investigation. analis.com.my Antioxidants are important for protecting cells from damage caused by free radicals.

A study evaluating the antioxidant properties of novel thiazolo[4,5-b]pyridine (B1357651) derivatives was conducted using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. pensoft.net This method is widely used to assess the ability of compounds to act as free radical scavengers. pensoft.net The results showed that some of the synthesized derivatives exhibited antioxidant activity. pensoft.net

In a different study, the antioxidant capacity of Ethanone, 1-(2,4-dimethyl-5-thiazolyl)- was evaluated using the DPPH assay, yielding an IC₅₀ value of approximately 50 µg/mL. Another investigation into the phytochemicals of Dillenia indica bark identified this compound as one of the constituents and noted that plant extracts containing this and other compounds showed excellent antioxidant properties. semanticscholar.org

Antidiabetic Effects

Thiazole and its derivatives have been explored for their potential in managing diabetes. fabad.org.tr The thiazolidinedione class of compounds, which contains a thiazole-related ring system, is well-known for its use in treating type 2 diabetes.

Research into new thiazolidinedione derivatives has been conducted to find compounds with improved antidiabetic activity. sbmu.ac.ir In one study, a new series of thiazolidinedione derivatives were synthesized and screened for their antidiabetic effects in albino rats. sbmu.ac.ir Many of the synthesized compounds demonstrated significant antidiabetic activity when compared to the standard drug glibenclamide. sbmu.ac.ir Another study focused on the design of new 1,3,4-thiadiazole (B1197879) derivatives with the aim of improving their antidiabetic activity. scirp.org

Antiparasitic Activity

The antiparasitic potential of thiazole derivatives has also been investigated. kau.edu.sa A study evaluated the anthelmintic effects of various thiazole derivatives and found that one of the compounds demonstrated efficacy against certain parasitic worms in a laboratory setting. This suggests that thiazole derivatives could be a promising area for the development of new treatments for helminth infections.

Anticonvulsant Properties

The thiazole nucleus is a fundamental component in a variety of compounds that have demonstrated significant pharmacological activities, including anticonvulsant effects. sci-hub.sefabad.org.tr Derivatives of thiazole have been a major focus of research for the development of new antiepileptic drugs (AEDs). fabad.org.trnih.gov These compounds are often evaluated for their efficacy using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which help identify potential anticonvulsant agents. nih.govbiointerfaceresearch.com

While research specifically detailing the anticonvulsant properties of this compound is limited, the broader class of thiazole derivatives has shown considerable promise. For instance, a study on 5-acetylthiazole derivatives revealed that compounds like 2-(5-acetyl-4-methyl-3-phenylthiazol-2(3H)-ylidene)-2-(benzotriazol-1-yl)-1-(benzofuran-2-yl)ethanone possess anticonvulsant activity. sci-hub.se

Further studies on related thiazole structures have provided more extensive data. A series of novel 6-(substituted-phenyl)thiazolo[3,2-b] nih.govbiointerfaceresearch.comCurrent time information in Bangalore, IN.triazole derivatives were synthesized and tested for their anticonvulsant activities. nih.gov Among these, 6-(4-fluorophenyl)thiazolo[3,2-b] nih.govbiointerfaceresearch.comCurrent time information in Bangalore, IN.triazole (3c) showed selective protection against MES-induced seizures. nih.gov Another compound from this series, 6-(4-Propoxyphenyl)thiazolo[3,2-b] nih.govbiointerfaceresearch.comCurrent time information in Bangalore, IN.triazole (5b), was found to be active in both the MES and PTZ models. nih.gov

Similarly, research into 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles identified several derivatives with significant anticonvulsant activity in the pentylenetetrazole model, with some compounds showing efficacy at doses significantly lower than the reference drug, ethosuximide. tandfonline.com Another area of investigation involves thiazole-bearing 4-thiazolidinones, which have been designed based on the structural requirements for anticonvulsant agents. mdpi.com

The anticonvulsant activity of these derivatives is often assessed by determining their median effective dose (ED₅₀) and their neurotoxic dose (TD₅₀), from which a protective index (PI = TD₅₀/ED₅₀) is calculated to gauge the compound's margin of safety. nih.gov

| Compound | Test Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Source |

|---|---|---|---|---|---|

| 6-(4-fluorophenyl)thiazolo[3,2-b] nih.govbiointerfaceresearch.comCurrent time information in Bangalore, IN.triazole (3c) | MES | 49.1 | 94.1 | 1.9 | nih.gov |

| 6-(4-Propoxyphenyl)thiazolo[3,2-b] nih.govbiointerfaceresearch.comCurrent time information in Bangalore, IN.triazole (5b) | PTZ | 63.4 | 105.6 | 1.7 | nih.gov |

| 2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide (18b) | MES | 16.36 | >400 | 24.8 | mdpi.com |

| 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) | scPTZ | 22.50 | >450 | 20.4 | mdpi.com |

| 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | MES | 13.4 | N/A | N/A | tandfonline.com |

| 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | PTZ | 81.6 | N/A | N/A | tandfonline.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of structure-activity relationships (SAR) is crucial for optimizing the anticonvulsant potential of this compound derivatives and minimizing potential toxicity. fabad.org.trnih.gov SAR studies investigate how modifications to the chemical structure of a compound influence its biological activity.

For thiazole derivatives, several key structural features have been identified as important for anticonvulsant activity. These often include a hydrophobic unit, an electron donor group, and a hydrogen bond acceptor/donor unit. nih.gov

In the series of 6-(substituted-phenyl)thiazolo[3,2-b] nih.govbiointerfaceresearch.comCurrent time information in Bangalore, IN.triazole derivatives, the nature and position of the substituent on the phenyl ring significantly impact anticonvulsant activity. nih.gov For instance, the presence of a fluorine atom at the para-position of the phenyl ring in compound 3c led to potent activity in the MES test. nih.gov Furthermore, the introduction of a propoxy group at the same position (compound 5b) resulted in a compound active against both MES and PTZ-induced seizures, suggesting a broader spectrum of activity. nih.gov This indicates that the electronic and steric properties of the substituent on the phenyl ring are critical determinants of anticonvulsant efficacy and profile.

Studies on other classes of thiazole derivatives have yielded further SAR insights. For a series of thiazolidin-4-one substituted thiazoles, compound PTT6, which features a 4-nitrophenyl group, was identified as the most active derivative. biointerfaceresearch.com In another study on thiazole-bearing 4-thiazolidinones, it was found that the presence of an N3 substituent on the thiazolidinone ring was essential for activity. mdpi.com

| Core Structure | Substituent Modification | Effect on Anticonvulsant Activity | Source |

|---|---|---|---|

| 6-phenylthiazolo[3,2-b] nih.govbiointerfaceresearch.comCurrent time information in Bangalore, IN.triazole | 4-fluoro on phenyl ring | Selective activity in MES test. | nih.gov |

| 6-phenylthiazolo[3,2-b] nih.govbiointerfaceresearch.comCurrent time information in Bangalore, IN.triazole | 4-propoxy on phenyl ring | Activity in both MES and PTZ tests. | nih.gov |

| Thiazolidin-4-one substituted thiazole | 2-(4-Nitrophenyl) and 3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) | Identified as the most active derivative in the series. | biointerfaceresearch.com |

| Thiazole-bearing 4-thiazolidinone | Presence of N3 substituent on thiazolidinone ring | Essential for anticonvulsant activity. | mdpi.com |

Applications and Future Directions in Chemical Research

Utilization in Specialty Chemical and Pharmaceutical Development

The thiazole (B1198619) ring is a significant pharmacophore, and as such, 5-Acetyl-2,4-dimethylthiazole serves as a key intermediate in the development of specialty chemicals and pharmaceuticals. chemimpex.comnetascientific.comresearchgate.net The reactivity of its acetyl group and the inherent biological potential of the thiazole moiety make it a versatile starting material. chemimpex.comsci-hub.se

This compound is recognized as a fundamental building block in the synthesis of more complex chemical structures. chemimpex.comsci-hub.senetascientific.com Its utility is rooted in the Hantzsch condensation, a classic method for thiazole synthesis, which can be adapted to create a variety of derivatives. sci-hub.se The compound's acetyl group provides a reactive site for further chemical modifications, allowing for the construction of larger and more intricate molecules. sci-hub.se Research has demonstrated its successful use in producing a range of bioactive compounds and other valuable substances. sci-hub.se The stability and compatibility of this compound with numerous solvents further enhance its applicability in diverse synthetic protocols in both laboratory and industrial settings. chemimpex.comnetascientific.com

The thiazole nucleus is a core component of many biologically active compounds, and derivatives of this compound are actively investigated for their therapeutic potential. chemimpex.comresearchgate.netnetascientific.comfabad.org.tr The broad spectrum of biological activities associated with thiazole derivatives includes antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. researchgate.netfabad.org.tr

Recent research has explored the potential of this compound and its derivatives in several therapeutic areas:

Anticancer Activity: Molecular docking studies have suggested that this compound could serve as a potential agent for developing antitumor therapies. scielo.org.mxcentralasianstudies.org The rationale is that by blocking the signaling pathways of growth factor receptors like VEGFR-2, which are crucial for angiogenesis in cancerous cells, the proliferation of these cells can be inhibited. scielo.org.mx The high reactivity and soft nature of the molecule, as indicated by a small HOMO-LUMO gap, may contribute to its strong interaction with protein active sites. centralasianstudies.org

Antibacterial Agents: The compound has been evaluated as a potential inhibitor of Escherichia coli (E. coli) FabH, an enzyme involved in bacterial fatty acid synthesis. scielo.org.mx This suggests a possible mechanism for antibacterial action.

Anticonvulsant Properties: Certain derivatives synthesized from 5-acetylthiazole precursors have shown anticonvulsant activity in research studies. sci-hub.se

Below is a table summarizing the therapeutic potential of thiazole derivatives, including those related to this compound.

| Therapeutic Area | Research Focus | Reference |

|---|---|---|

| Oncology | Inhibition of VEGFR-2 signaling for anti-angiogenesis | scielo.org.mx |

| Development of novel pyrimidine-based 2-aminobenzothiazole (B30445) derivatives | nih.gov | |

| Infectious Diseases | Inhibition of E. coli FabH for antibacterial activity | scielo.org.mx |

| Neurology | Synthesis of derivatives with anticonvulsant properties | sci-hub.se |

Analytical Chemistry Applications

In the field of analytical chemistry, this compound plays a crucial role as a reference material, facilitating the accurate identification and measurement of related substances in various samples. chemimpex.comnetascientific.com

This compound is utilized as a standard in analytical methodologies. chemimpex.comnetascientific.com Its well-defined chemical and physical properties allow it to serve as a benchmark for calibrating analytical instruments and validating methods. For instance, in gas chromatography (GC), a pure sample of this compound can be used to determine the retention time and response factor, which are essential for the qualitative and quantitative analysis of this compound in a mixture.

Potential in Agricultural Sciences (e.g., bioactive agents for pest control)

The biological activity of thiazole derivatives extends to the agricultural sector, where there is potential for the development of new bioactive agents. chemimpex.comnetascientific.com Research is exploring the use of compounds like this compound in creating agents for pest control, which could lead to more sustainable agricultural practices. chemimpex.comnetascientific.comnetascientific.com The investigation into the insecticidal properties of secondary metabolites from natural sources, which include thiazole-related structures, underscores the potential for developing novel solutions for integrated pest management. researchgate.net

Research in Material Science (e.g., coatings and polymers)

The unique chemical structure of this compound has prompted investigations into its utility in material science. chemimpex.comnetascientific.com Research is currently underway to explore its properties for the development of new materials, with a particular focus on coatings and polymers that demand specific chemical resistance. chemimpex.com The thiazole ring is known for its stability and resistance to various chemical and environmental factors, making it a candidate for incorporation into polymer backbones or as an additive in coating formulations. The aim is to enhance the durability, thermal stability, and protective properties of these materials against degradation.

Emerging Research Avenues and Prospects for this compound

The future of this compound in chemical research is branching into several promising areas. datainsightsmarket.com Beyond its established applications, there is a growing focus on discovering novel uses in diverse industrial sectors and developing more efficient, cost-effective, and environmentally friendly synthesis methods. datainsightsmarket.com

Combination Therapies involving this compound Derivatives

Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. scielo.org.mxfabad.org.tr Recent studies have highlighted the potential of this compound as a foundational structure for developing new therapeutic agents. Molecular docking studies have indicated that this compound has the potential to act as an antiproliferative and antibacterial agent. scielo.org.mxsmf.mx

One of the key areas of investigation is its role as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. smf.mx The VEGFR-2 signaling pathway is crucial for angiogenesis, the process of forming new blood vessels, which is vital for cancer cell growth and development. smf.mx By blocking this pathway, inhibitors can stifle tumor growth, making this an attractive strategy for cancer therapy. smf.mx Molecular docking simulations have shown a high affinity and compatibility between this compound and the active site of VEGFR-2, suggesting its potential use in developing new antitumor drugs. centralasianstudies.org

Table 1: Molecular Docking Study Insights

| Target Protein | Rationale for Inhibition | Potential Therapeutic Application |

|---|---|---|

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Inhibition of angiogenesis, a critical process for tumor growth. smf.mx | Anti-cancer therapies. scielo.org.mxsmf.mx |

Exploration of Corrosion Inhibition Properties

The ability of thiazole derivatives to mitigate corrosion is another significant area of research. researchgate.net Theoretical studies using quantum chemical analysis, such as Density Functional Theory (DFT), have been performed on this compound to understand its potential as a corrosion inhibitor. researchgate.netdntb.gov.ua

These computational analyses calculate various parameters to predict the efficiency of a molecule in preventing corrosion. researchgate.net A high value for the Highest Occupied Molecular Orbital (HOMO) energy suggests a molecule's capacity to donate electrons and form a protective bond with a metal surface. Conversely, a low value for the Lowest Unoccupied Molecular Orbital (LUMO) energy indicates its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is also a key indicator; a small gap correlates with higher inhibition efficiency. researchgate.net Studies on thiazole derivatives confirm that their electronic properties make them excellent candidates for corrosion inhibitors. researchgate.net

Table 2: Quantum Chemical Parameters for Corrosion Inhibition Potential

| Parameter | Significance in Corrosion Inhibition |

|---|---|

| E(HOMO) - Highest Occupied Molecular Orbital Energy | Higher values indicate a greater tendency to donate electrons to the metal surface, forming a protective film. researchgate.net |

| E(LUMO) - Lowest Unoccupied Molecular Orbital Energy | Lower values indicate a greater ability to accept electrons from the metal surface. researchgate.net |

Further Development of Green Catalytic Systems for Thiazole Synthesis

In line with the principles of green chemistry, researchers are actively developing more sustainable methods for synthesizing thiazole compounds. researchgate.net These efforts aim to reduce the environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. researchgate.net

One promising approach involves the use of solid acid catalysts, such as iron(III) chloride supported on bentonite (B74815) clay (FeCl3/bentonite), for the synthesis of thiazole derivatives. researchgate.netresearchgate.net This method has been successfully used in the Cross-Aldol condensation of this compound with various aldehydes. researchgate.net The reaction is performed using microwave irradiation under solvent-free conditions, which significantly reduces reaction times and offers high yields of the desired products. researchgate.netresearchgate.net Furthermore, the catalyst is reusable, adding to the economic and environmental benefits of the process. researchgate.net Solid-state synthesis, which avoids the use of solvents altogether, is another green technique being explored for producing metal complexes of thiazole-related compounds. jabonline.in

Table 3: Comparison of Synthesis Methods for Thiazole Derivatives

| Synthesis Method | Key Features | Advantages |

|---|---|---|

| Conventional Synthesis | Often involves refluxing in organic solvents like ethanol (B145695). sci-hub.se | Well-established procedures. |

常见问题

Q. Methodological determination :

- Boiling point/density : Measured via distillation and pycnometry under controlled conditions.

- Refractive index : Determined using a refractometer calibrated to sodium D-line wavelength.

- Purity assays : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection (FID) to verify ≥97% purity .

Basic: How is this compound synthesized, and what are common intermediates?

While specific synthetic routes for this compound are not detailed in the evidence, thiazole derivatives are typically synthesized via:

- Hantzsch thiazole synthesis : Reaction of α-haloketones with thioamides.

- Modification of pre-existing thiazoles : Acetylation of 2,4-dimethylthiazole using acetylating agents (e.g., acetic anhydride) under acidic or basic conditions.

Key intermediates may include 2,4-dimethylthiazole and acetyl chloride. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions like over-acetylation .

Basic: What analytical techniques are used to confirm the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign proton environments and carbon backbone.

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretching (~1700 cm⁻¹) and thiazole ring vibrations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ at m/z 156.05) and fragmentation patterns .

Basic: What are the natural sources of this compound, and how is it isolated?

The compound is reported in Dillenia indica (Elephant Apple) as a minor constituent . Isolation methods include:

- Solvent extraction : Using polar solvents (e.g., methanol or ethanol).

- Chromatographic separation : Flash chromatography or preparative thin-layer chromatography (TLC) for purification .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and charge distribution to predict electrophilic/nucleophilic sites .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) to assess potential antimicrobial or antitumor activity. A 2019 study used AutoDock Vina to evaluate binding affinities for microbial proteins .

Advanced: How do conflicting toxicological data for this compound inform safety assessments?

The EFSA established a NOAEL of 25 mg/kg bw/day based on a 90-day rat study showing no adverse effects on hematology, histopathology, or clinical chemistry . However, acute toxicity studies in mice reported LD₅₀ values of 610–975 mg/kg via oral gavage .

Q. Resolution of contradictions :

- Species-specific metabolic differences (rats vs. mice).

- Dose administration method (dietary vs. gavage). Researchers must contextualize toxicity data by test organism, exposure route, and duration .

Advanced: What role does this compound play in flavor chemistry, and how is its safety evaluated for food applications?

Advanced: How can researchers design experiments to study the environmental stability and degradation pathways of this compound?

- Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents; monitor via LC-MS.

- Biodegradation : Use soil or microbial consortia under aerobic/anaerobic conditions; quantify metabolites (e.g., thiazole-5-carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。